6-alpha-epoxy exemestane chemical properties
6-alpha-epoxy exemestane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-alpha-epoxy Exemestane
Foreword
This technical guide offers a comprehensive examination of 6-alpha-epoxy exemestane, a significant metabolite of the irreversible steroidal aromatase inhibitor, exemestane. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of facts. Instead, this guide is structured to provide a deep, mechanistic understanding of the compound's properties, grounded in established scientific principles and experimental evidence. We will explore its chemical identity, metabolic origins, pharmacological relevance, and the analytical methodologies crucial for its study. This document is intended for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this specific exemestane derivative.
Introduction: The Context of Aromatase Inhibition
Exemestane is a potent, third-generation aromatase inhibitor employed in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2] Its therapeutic efficacy stems from its ability to irreversibly inactivate the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis.[3][] This mechanism, often termed "suicide inhibition," effectively lowers circulating estrogen levels, thereby suppressing the growth of hormone-dependent tumors.[1][2]
The clinical journey of exemestane is not solely defined by the parent drug. Its metabolism, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, yields a variety of derivatives.[5][6] Among these is 6-alpha-epoxy exemestane, formed via oxidation of the 6-methylene group. Understanding the chemical properties and biological activity of this metabolite is critical for a complete picture of exemestane's overall pharmacological profile. This guide provides an in-depth analysis of the 6-alpha isomer, distinguishing it from its beta counterpart and elucidating its role within the broader context of exemestane's mechanism of action and metabolic fate.
Core Chemical and Physical Properties
6-alpha-epoxy exemestane is a steroidal compound whose identity is defined by its precise molecular structure and associated physicochemical properties. It is recognized as a reference standard for its parent API, exemestane, and is used in analytical method development and quality control applications during drug development.[7][8]
Data Summary
The fundamental properties of 6-alpha-epoxy exemestane are summarized in the table below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (6S,8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
| CAS Number | 152764-24-4 | [7] |
| Molecular Formula | C₂₀H₂₄O₃ | [7] |
| Molecular Weight | 312.41 g/mol | [7] |
| Appearance | Off-white solid (reported for isomer mixture) | [9] |
| Solubility | Soluble in Methanol (as per USP/EP diluents) | [9] |
Metabolic Genesis and Stereochemistry
The formation of 6-alpha-epoxy exemestane is a direct result of the metabolic processing of its parent compound, exemestane. This biotransformation is a critical aspect of its pharmacology.
The Metabolic Pathway
Exemestane undergoes extensive metabolism in the liver. The oxidation of the 6-methylidene group is a key pathway, catalyzed predominantly by the CYP3A4 isoenzyme, leading to the formation of an epoxide.[5][6] This reaction introduces a spiro-oxirane ring at the C-6 position of the steroid nucleus.
The diagram below illustrates this primary metabolic conversion.
Caption: Metabolic conversion of Exemestane to 6-alpha-epoxy Exemestane.
The Imperative of Stereochemical Elucidation
The epoxidation of the C-6 methylene group can result in two distinct stereoisomers: 6-alpha-epoxy and 6-beta-epoxy exemestane. The spatial orientation of the oxirane ring is the sole differentiating feature, yet it can have profound implications for biological activity. Differentiating these isomers is non-trivial and requires sophisticated analytical techniques.
Expert Insight: While direct synthesis protocols for the alpha isomer are not widely published in primary literature, studies on the beta isomer provide a validated blueprint for stereochemical confirmation. For instance, research on 6β-spirooxiranandrosta-1,4-diene-3,17-dione (the beta isomer) successfully used Nuclear Overhauser Effect Spectroscopy (NOESY) experiments to unequivocally establish the epoxide's stereochemistry.[10] This highlights the necessity of such two-dimensional NMR techniques. The causality is clear: without definitive stereochemical assignment, any observed biological activity cannot be confidently attributed to a specific isomer, rendering structure-activity relationship (SAR) studies inconclusive.
Pharmacological Profile
While exemestane is a potent aromatase inhibitor, the activity of its metabolites is a subject of ongoing investigation. The introduction of an epoxide group at the C-6 position alters the molecule's interaction with the aromatase active site.
Studies analyzing various exemestane metabolites have established important structure-activity relationships. Research has shown that replacing the double bonds of exemestane with epoxide groups can lead to derivatives with lower potency in microsomal assays.[10] In contrast, the reduction of the C-17 carbonyl group to a hydroxyl group, forming 17-β-hydroxyexemestane (17-βHE), results in a significant increase in inhibitory activity in MCF-7aro breast cancer cells compared to the parent exemestane.[10]
This suggests that while 6-alpha-epoxy exemestane is a major metabolite, its contribution to the overall anti-aromatase effect of an exemestane dose may be less significant than that of other metabolites like 17-βHE.[10] However, all studied metabolites, including epoxides, have been shown to reduce cancer cell viability, indicating they remain biologically active compounds.[10]
Analytical Methodologies: A Protocol for Quantification
The accurate quantification of 6-alpha-epoxy exemestane in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Experimental Workflow: LC-MS/MS Analysis
The diagram below outlines the end-to-end workflow for quantifying 6-alpha-epoxy exemestane in a plasma sample. This represents a self-validating system where each step is designed to ensure accuracy and reproducibility.
Caption: Standard workflow for the LC-MS/MS analysis of 6-alpha-epoxy exemestane.
Detailed Protocol: Plasma Quantification
The following protocol is a robust starting point adapted from validated methods for exemestane and its metabolites.[5] Trustworthiness Mandate: This protocol must be fully validated in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, and stability before use in formal studies.
Objective: To quantify 6-alpha-epoxy exemestane in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
6-alpha-epoxy exemestane reference standard
-
Internal Standard (IS), e.g., Exemestane-d3[7]
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
Liquid Chromatography (Starting Parameters):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize to ensure separation from isomers and matrix components. A starting point could be 50% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to 50% B and equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (Theoretical Parameters):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 313.2 (based on MW of 312.41).
-
Product Ions: These must be determined experimentally by infusing the reference standard. Likely fragments would result from the loss of water or cleavage of the steroid rings.
-
Conclusion
6-alpha-epoxy exemestane is a well-characterized, primary metabolite of the aromatase inhibitor exemestane. Its chemical and physical properties are clearly defined, and robust analytical methods exist for its quantification. While its formation via CYP3A4-mediated oxidation is a significant metabolic pathway, current evidence suggests its direct anti-aromatase activity may be less pronounced than that of other metabolites, such as 17-βHE.[10] Nevertheless, its contribution to the overall safety and efficacy profile of exemestane cannot be discounted, as it remains a biologically active molecule.[10] A thorough understanding of its properties, as detailed in this guide, is fundamental for any comprehensive research program involving exemestane.
References
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PubChem. (n.d.). Epoxy Exemestane (6-Beta Isomer). Retrieved from [Link]
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Veeprho. (n.d.). Epoxy Exemestane (6-alfa Isomer). Retrieved from [Link]
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Wikipedia. (2024). Exemestane. Retrieved from [Link]
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Sousa, M. E., et al. (2014). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. European Journal of Medicinal Chemistry, 87, 655-664. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Exemestane?. Retrieved from [Link]
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U.S. Food and Drug Administration. (1999). Clinical Pharmacology and Biopharmaceutics Review for Aromasin (exemestane). Retrieved from [Link]
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